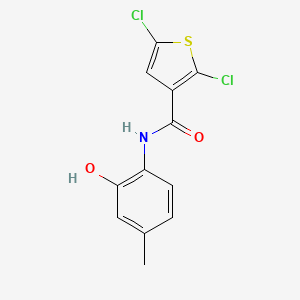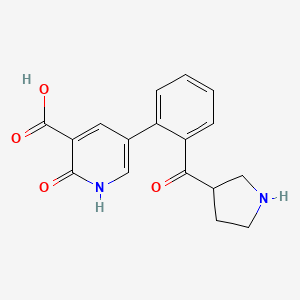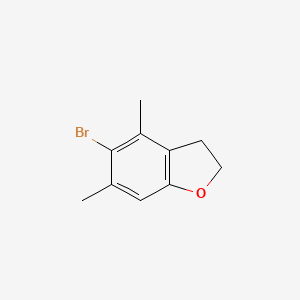
2,5-dichloro-N-(2-hydroxy-4-methyl-phenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Thiophene derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H9Cl2NO2S |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-6-2-3-8(9(16)4-6)15-12(17)7-5-10(13)18-11(7)14/h2-5,16H,1H3,(H,15,17) |
Clave InChI |
PFISOUVQAMZIOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)


![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)


![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

